Cyclohexanemethyl isocyanate

Description

Systematic IUPAC Nomenclature and CAS Registry

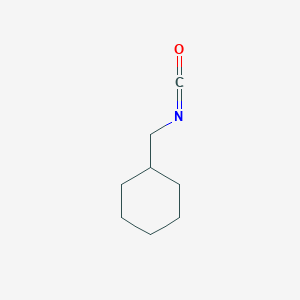

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound follows established conventions for naming organic molecules containing both cyclic hydrocarbon structures and functional groups. According to chemical database records, the official IUPAC name for this compound is (isocyanatomethyl)cyclohexane. This nomenclature reflects the structural arrangement where an isocyanate group is attached to a methyl carbon, which is subsequently connected to the cyclohexane ring system. The systematic naming convention emphasizes the hierarchical relationship between the cyclohexane core structure and the isocyanatomethyl substituent.

Properties

IUPAC Name |

isocyanatomethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-7-9-6-8-4-2-1-3-5-8/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDXQIXWPJMPRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392262 | |

| Record name | Cyclohexanemethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51163-24-7 | |

| Record name | Cyclohexanemethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (isocyanatomethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanemethyl isocyanate can be synthesized through several methods. One common approach involves the reaction of cyclohexanemethylamine with phosgene (COCl₂). The reaction proceeds as follows: [ \text{C}6\text{H}{11}\text{CH}_2\text{NH}_2 + \text{COCl}_2 \rightarrow \text{C}6\text{H}{11}\text{CH}_2\text{NCO} + 2\text{HCl} ] This method requires careful handling of phosgene due to its high toxicity .

Industrial Production Methods

In industrial settings, this compound is often produced using non-phosgene methods to mitigate the hazards associated with phosgene. One such method involves the thermal decomposition of carbamates, which are formed by reacting nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanemethyl isocyanate undergoes various chemical reactions, including:

Addition Reactions: Reacts with alcohols to form urethanes.

Substitution Reactions: Reacts with amines to form ureas.

Hydrolysis: Reacts with water to form carbamic acid, which decomposes to form an amine and carbon dioxide.

Common Reagents and Conditions

Alcohols: Reacts under mild conditions to form urethanes.

Amines: Reacts to form ureas, often requiring a catalyst.

Water: Hydrolysis occurs readily, especially in the presence of moisture.

Major Products Formed

Urethanes: Formed from reactions with alcohols.

Ureas: Formed from reactions with amines.

Amines and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

Introduction to Cyclohexanemethyl Isocyanate

This compound is a compound that belongs to the family of isocyanates, which are characterized by the presence of the isocyanate functional group (-N=C=O). This specific compound has garnered attention due to its diverse applications in various fields, particularly in the synthesis of polymers, pharmaceuticals, and as an intermediate in chemical reactions. The following sections will delve into its scientific research applications, supported by comprehensive data tables and case studies.

Polymer Synthesis

This compound is primarily used in the production of polyurethanes. These polymers are utilized in a variety of applications, including:

- Foams : Used in furniture, automotive seating, and insulation materials.

- Coatings : Employed in protective coatings for surfaces due to their durability and resistance to environmental factors.

- Adhesives : Acts as a bonding agent in various industries due to its strong adhesive properties.

Table 1: Applications of this compound in Polymer Chemistry

| Application Type | Description | Industry Use |

|---|---|---|

| Foams | Flexible and rigid foams for cushioning and insulation | Furniture, Automotive |

| Coatings | Protective coatings with high durability | Construction, Automotive |

| Adhesives | Strong bonding agents for various materials | Manufacturing, Construction |

Pharmaceuticals

In medicinal chemistry, this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to react with amines and alcohols allows for the formation of urea and carbamate derivatives, which are critical structures in many drug molecules.

Case Study: Synthesis of Urea Derivatives

A study demonstrated that this compound could be effectively used to synthesize urea derivatives that exhibit significant biological activity. The derivatives were tested for their efficacy against specific targets in disease models, showcasing the potential of this compound in drug development.

Chemical Intermediates

This compound acts as a crucial building block in organic synthesis. It can participate in various chemical reactions such as:

- Reactions with Alcohols : Forming urethanes.

- Reactions with Amines : Leading to the formation of ureas.

These reactions are fundamental in creating more complex molecules used across different sectors.

Table 2: Chemical Reactions Involving this compound

| Reaction Type | Product Type | Reaction Outcome |

|---|---|---|

| Alcohol Reaction | Urethanes | Formation of stable urethane linkages |

| Amine Reaction | Ureas | Synthesis of biologically active compounds |

Environmental Applications

Recent research has explored the use of this compound in environmental applications, particularly in developing materials that can capture pollutants or serve as catalysts in degradation processes. This application highlights its potential role in sustainable chemistry practices.

Mechanism of Action

The mechanism of action of cyclohexanemethyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, allowing it to react with nucleophiles such as alcohols, amines, and water. These reactions typically proceed through the formation of an intermediate, which then undergoes further transformation to yield the final product .

Comparison with Similar Compounds

Key Findings:

Reactivity and Functional Groups :

- This compound exhibits moderate reactivity due to its single isocyanate group, making it less prone to rapid cross-linking compared to diisocyanates like HDI or IPDI .

- Diisocyanates (HDI, IPDI) have higher reactivity and are used in polyurethane production, but their toxicity limits biomedical applications .

Cyclohexyl isocyanate’s simpler structure is preferred in small-molecule synthesis, such as phthalazine-based anticancer derivatives .

Toxicity Profiles :

- Cyclohexyl isocyanate is classified as a poison inhalation hazard (PIH) with flammability risks .

- Diisocyanates (HDI, IPDI) pose greater occupational hazards, including respiratory sensitization and dermatitis, necessitating stringent handling protocols .

Emerging Applications :

- This compound is gaining traction in self-healing materials, where reversible bonds enable damage repair without external catalysts .

- IPDI’s cycloaliphatic structure enhances UV stability, making it ideal for outdoor coatings .

Research Highlights

- Dynamic Polymers: this compound-based HUBs exhibit a bond dissociation rate ($k_{-1}$) of ~10$^{-3}$ s$^{-1}$ at 25°C, comparable to non-substituted analogues, underscoring its versatility in material design .

- Pharmaceutical Synthesis: Cyclohexyl isocyanate was used to synthesize N-cyclohexyl-2-(3-propyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazine-1-carboxamide, a compound with notable anticancer activity (89% yield) .

- Immobilization Efficiency : Isocyanate-functionalized surfaces achieve >73% immobilization efficiency for small molecules, though reactivity varies with functional groups (e.g., low efficiency with carboxylic acids) .

Biological Activity

Cyclohexanemethyl isocyanate is a compound that belongs to the isocyanate family, known for its diverse applications in chemical synthesis and materials science. This article focuses on its biological activity, particularly in relation to its pharmacological potential, toxicity, and interactions with biological systems.

This compound has the molecular formula CHNO. The structure consists of a cyclohexane ring attached to a methyl isocyanate group, which contributes to its reactivity and biological interactions. Isocyanates are known for their ability to react with nucleophiles, including amino acids and proteins, which can lead to various biological effects.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Pharmacological Effects : Some studies indicate that isocyanates can act as enzyme inhibitors. For example, this compound may exhibit inhibitory effects on soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids that play a role in inflammation and cardiovascular function. Inhibitors of sEH have shown potential in treating hypertension and other inflammatory conditions .

- Toxicity : Isocyanates are recognized for their potential toxicity, especially through inhalation or skin contact. They can cause respiratory issues, skin sensitization, and other allergic reactions. The reactivity of the isocyanate group allows it to form adducts with proteins, potentially leading to immunogenic responses .

- Environmental Impact : this compound can also interact with various environmental factors. Its stability and reactivity under different conditions may influence its behavior in biological systems and ecosystems, particularly concerning bioremediation efforts where xenobiotic compounds are involved .

1. Inhibition of Soluble Epoxide Hydrolase

A study explored the development of N,N'-disubstituted ureas based on cyclohexane structures as potent sEH inhibitors. These compounds exhibited low nanomolar to picomolar activities against recombinant human sEH. The trans isomers showed greater metabolic stability compared to cis isomers, suggesting that structural conformation significantly impacts biological efficacy .

| Compound | IC (nM) | Oral Bioavailability (%) | Stability in Human Microsomes |

|---|---|---|---|

| t-AUCB | 1.3 ± 0.05 | 98 | High |

| cis-8 | 5-fold less potent than trans-2 | N/A | N/A |

2. Toxicological Studies

Research has highlighted the toxicological profiles of various isocyanates, including this compound. Exposure studies indicate that these compounds can lead to significant respiratory distress and skin sensitization among laboratory animals. The formation of protein adducts was noted as a critical factor in the elicitation of allergic responses .

The mechanisms underlying the biological activity of this compound involve:

- Enzyme Inhibition : By binding to active sites on enzymes such as sEH, this compound may alter metabolic pathways related to inflammation and pain.

- Protein Modification : The electrophilic nature of the isocyanate group allows it to covalently modify amino acids in proteins, potentially leading to altered protein function or immune recognition.

Q & A

Q. What are the best practices for safely handling cyclohexanemethyl isocyanate in laboratory settings, given its acute toxicity and flammability?

this compound is classified as a flammable liquid (Category 4) with acute toxicity via oral, inhalation, and dermal exposure (Category 4), skin irritation (Category 2), and respiratory sensitization (Category 1) . To mitigate risks:

- Use fume hoods and personal protective equipment (PPE) including nitrile gloves and chemical-resistant aprons.

- Store in a cool, ventilated area away from ignition sources.

- In case of exposure, immediately flush skin/eyes with water for 15+ minutes and seek medical attention. Avoid inducing vomiting if ingested .

Q. How can researchers verify the purity of this compound, and which analytical methods are most reliable?

High-Performance Liquid Chromatography (HPLC) is widely used for analyzing isocyanates due to its sensitivity and precision in detecting trace impurities . For quantitative assessment:

- Compare retention times and peak areas against certified reference standards.

- Validate methods using triplicate sampling and calibration curves, as demonstrated in phenyl isocyanate studies .

Q. What synthetic routes are commonly employed to produce this compound, and what are their limitations?

this compound is typically synthesized via the reaction of cyclohexanemethylamine with phosgene or its derivatives. However, phosgene-based methods pose significant safety and environmental risks. Alternative routes under investigation include:

- Non-phosgene pathways using urea or carbamate intermediates.

- Catalytic carbonylation of cyclohexanemethylamine with CO₂, though yields remain suboptimal .

Advanced Research Questions

Q. How can kinetic modeling improve the understanding of this compound’s thermal decomposition under combustion conditions?

Detailed mechanisms for isocyanate combustion involve 130+ reactions, including radical chain reactions and nitrogen oxide formation. For example, methyl isocyanate pyrolysis studies used closed-reactor simulations to validate species profiles and auto-ignition temperatures (Tign) . Researchers should:

Q. What strategies resolve contradictions in yield data during this compound synthesis under varying reaction conditions?

Discrepancies in yield often arise from uncontrolled variables (e.g., moisture, catalyst deactivation). To address this:

Q. How can researchers differentiate occupational asthma caused by this compound sensitization from other respiratory pathologies?

Specific IgE antibody analysis, while not universally detectable, strongly correlates with isocyanate-induced asthma. Methodological steps include:

- Testing serum samples against isocyanate-albumin conjugates via fluorescence enzyme immunoassay.

- Comparing results with clinical diagnostics (e.g., bronchial provocation tests) to confirm causality .

Q. What advancements in green chemistry could enable sustainable isolation of this compound without hazardous reagents?

Emerging methods focus on phosgene-free synthesis and in-situ generation of isocyanates:

- Enzymatic catalysis using lipases or ureases to produce carbamates.

- Electrochemical carboxylation of amines with CO₂, though scalability remains a challenge .

Methodological Guidelines

Q. How should researchers design experiments to ensure reproducibility of this compound studies?

- Document all parameters (e.g., solvent purity, reaction time, quenching methods) in detail .

- Include negative controls (e.g., amine-only reactions) to rule out side products.

- Share raw datasets and computational codes as supplementary materials .

Q. What statistical approaches are recommended for analyzing this compound’s environmental persistence or degradation kinetics?

Q. How can computational chemistry predict this compound’s reactivity in novel polymer formulations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.